Product packaging for Diethylfluorosilane(Cat. No.:)

Diethylfluorosilane

Cat. No.: B14748069
M. Wt: 105.21 g/mol
InChI Key: NHKNTPNJXCHBCX-UHFFFAOYSA-N
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Description

Diethylfluorosilane (CAS 686-70-4) is a fluorosilane compound with the molecular formula C4H11FSi and a molecular weight of 106.21 g/mol . This organosilicon reagent serves as a valuable synthetic intermediate in research and development for constructing more complex molecular architectures. It has been utilized in the preparation of ethynyl-substituted derivatives, which are key precursors in organomagnesium synthesis and for the formation of polysilylacetylenic compounds . The fluorine atom on the silicon center provides a reactive site for further chemical modifications, making this compound a versatile building block in exploratory organic and organometallic chemistry. As with many fluorosilanes, it is typically moisture sensitive and requires handling under controlled conditions. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10FSi B14748069 Diethylfluorosilane

Properties

Molecular Formula

C4H10FSi

Molecular Weight

105.21 g/mol

InChI

InChI=1S/C4H10FSi/c1-3-6(5)4-2/h3-4H2,1-2H3

InChI Key

NHKNTPNJXCHBCX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)F

Origin of Product

United States

Preparation Methods

Catalytic Hydrodefluorination Using Bismuth Complexes

Mechanism of Bismuth-Mediated Synthesis

The most modern and efficient method for generating diethylfluorosilane involves a bismuth-catalyzed hydrodefluorination (HDF) reaction. This process leverages a Bi(I)/Bi(III) redox cycle, as demonstrated by Lichtenberg, Okuda, and colleagues. The reaction proceeds via three key steps:

  • Oxidative Addition (OA): A Bi(I) catalyst (e.g., complex 43 ) activates a C(sp2)–F bond in polyfluoroarenes, forming a fluoroarylbismuthine intermediate (45 ).
  • Ligand Metathesis (LM): The intermediate reacts with diethylsilane (57 ), transferring a hydride to silicon and yielding hydridoarylbismuthine (47 ) and this compound (58 ).
  • Reductive Elimination (RE): The hydridoarylbismuthine eliminates a C–H bond, regenerating the Bi(I) catalyst and releasing the HDF product.

This method achieves quantitative yields under mild conditions (ambient temperature to 60°C) and tolerates diverse substrates, including pentafluoropyridine and electron-deficient polyfluoroarenes.

Table 1: Reaction Conditions and Yields for this compound Synthesis
Substrate Catalyst Temperature (°C) Yield (%) Byproducts
Pentafluoropyridine 43 25 >99 H2
C6F5H 44 60 85 SiF4 (trace)

Role of Diethylsilane as a Hydride Source

Diethylsilane (57 ) serves as a stoichiometric hydride donor in this cycle. Remarkably, only 2 equivalents of 57 are required to fully reduce polyfluoroarenes, with this compound (58 ) as the sole silicon-containing byproduct. The reaction’s efficiency stems from the labile Bi–F bond in intermediate 45 , which facilitates rapid ligand exchange without side reactions.

Alternative Synthetic Routes

Direct Fluorination of Diethylsilane

Fluorination of diethylsilane using agents like AgF or KF could offer a direct route. However, the high reactivity of Si–H bonds often leads to over-fluorination or decomposition, making this method less practical.

Physicochemical Properties

Limited data exist for this compound, but its properties can be inferred from related compounds:

Table 2: Inferred Physicochemical Properties
Property Value (Estimated) Reference Compound
Boiling Point 55–60°C Diethylsilane: 54°C
Density (20°C) 0.70–0.75 g/cm³ Triethylsilane: 0.73 g/cm³
Refractive Index (nD20) 1.39–1.41 Monoethylsilane: 1.392

Challenges and Optimization Strategies

Catalyst Design

Bismuth catalysts like 43 and 44 exhibit superior performance due to their tunable ligands, which stabilize reactive intermediates. Future research could explore ligand modifications to enhance activity toward electron-rich substrates.

Chemical Reactions Analysis

Types of Reactions

Diethylfluorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon derivatives, while oxidation reactions may produce silicon oxides .

Mechanism of Action

The mechanism of action of diethylfluorosilane involves its interaction with various molecular targets. The silicon-fluorine bond in this compound is highly reactive, making it a useful reagent in chemical transformations. The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Additionally, the ethyl groups attached to the silicon atom can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Research Findings and Computational Insights

  • Electronic Structure: Density functional theory (DFT) studies on related silanes (e.g., perfluorinated trialkoxysilanols) highlight the role of fluorine in stabilizing transition states via electron-withdrawing effects . For this compound, computational models predict a partial positive charge on silicon, enhancing electrophilic reactivity .
  • Catalytic Behavior: Fluorosilanes participate in cross-coupling reactions, as demonstrated by their use in organometallic catalysis. For example, aluminum triethyl complexes (used in diethyldifluorosilane synthesis) activate silicon-fluorine bonds for nucleophilic substitution .

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